1-(Benzyloxy)-2-iodocyclooctane
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Overview
Description
1-(Benzyloxy)-2-iodocyclooctane is an organic compound characterized by the presence of a benzyloxy group and an iodine atom attached to a cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-iodocyclooctane can be synthesized through a multi-step process involving the protection of hydroxyl groups, halogen exchange reactions, and benzyl protection. One common method involves the bromination of a precursor compound, followed by benzyl protection and halogen exchange to introduce the iodine atom . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like copper iodide to facilitate the halogen exchange reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-iodocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to remove the iodine atom or convert the benzyloxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium cyanide, copper catalysts, and solvents like acetonitrile.
Oxidation: Potassium permanganate, dichloromethane, and acidic conditions.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and anhydrous conditions.
Major Products:
- Substitution reactions yield azido or cyano derivatives.
- Oxidation reactions produce carbonyl compounds.
- Reduction reactions result in deiodinated or hydroxylated products.
Scientific Research Applications
1-(Benzyloxy)-2-iodocyclooctane has several applications in scientific research:
Biology: Investigated for its potential as a probe in biochemical studies due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-iodocyclooctane involves its ability to undergo various chemical transformations, which can be exploited in different applications. The benzyloxy group and iodine atom provide sites for chemical modifications, allowing the compound to interact with different molecular targets and pathways. For example, in biochemical studies, the compound can be used to introduce specific functional groups into biomolecules, facilitating the study of their interactions and functions.
Comparison with Similar Compounds
1-(Benzyloxy)-2-iodocyclooctane can be compared with other similar compounds such as:
1-Benzyloxy-2-iodo-4-tert-octylbenzene: Similar in structure but with additional tert-octyl groups, making it more sterically hindered and potentially more selective in certain reactions.
1-Benzyloxy-5-phenyltetrazole:
The uniqueness of this compound lies in its cyclooctane ring, which provides a flexible and less sterically hindered framework compared to aromatic rings, allowing for a broader range of chemical transformations and applications.
Properties
Molecular Formula |
C15H21IO |
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Molecular Weight |
344.23 g/mol |
IUPAC Name |
1-iodo-2-phenylmethoxycyclooctane |
InChI |
InChI=1S/C15H21IO/c16-14-10-6-1-2-7-11-15(14)17-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2 |
InChI Key |
DAWZEEVRUILPFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)OCC2=CC=CC=C2)I |
Origin of Product |
United States |
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